NO-711ME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

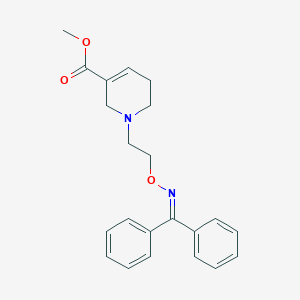

NO-711ME is a complex organic compound with a molecular formula of C22H24N2O3 This compound is known for its unique structure, which includes a pyridine ring, a diphenylmethylene group, and an ester functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[(Diphenylmethylene)amino]

生物活性

NO-711ME, also known as α-Casozepine, is a selective GABA uptake inhibitor that has garnered attention for its potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound functions primarily as a GABA uptake inhibitor , enhancing the availability of GABA (gamma-aminobutyric acid) in the synaptic cleft. By inhibiting the reuptake of GABA, this compound increases its concentration and prolongs its action on GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS) . This mechanism suggests potential applications in treating conditions characterized by reduced GABAergic activity, such as anxiety disorders and epilepsy.

Cytotoxicity and Neuroprotection

The cytotoxicity of this compound has been evaluated using various in vitro assays. These assays assess cell viability and apoptosis in neuronal cell lines exposed to different concentrations of this compound. The findings indicate that:

- Cell Viability: this compound demonstrated a protective effect on neuronal cells against oxidative stress-induced cytotoxicity.

- Apoptosis Inhibition: The compound significantly reduced apoptosis markers, suggesting its potential as a neuroprotective agent .

Impact on Neurotransmission

This compound's role in modulating neurotransmission has been studied extensively. Key findings include:

- Increased GABA Levels: Studies show that this compound effectively increases extracellular GABA levels in brain slices, enhancing inhibitory transmission .

- Behavioral Effects: Animal studies indicate that administration of this compound results in anxiolytic-like effects, supporting its potential use in anxiety management .

Study 1: Anxiolytic Effects in Rodents

A study conducted on rodent models assessed the anxiolytic properties of this compound. The results indicated that:

- Behavioral Tests: Rodents treated with this compound exhibited significantly reduced anxiety-like behaviors in elevated plus maze and open field tests.

- Dosing: A dose-dependent response was observed, with optimal effects at lower concentrations .

| Dose (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 70 |

Study 2: Neuroprotection Against Ischemia

Another pivotal study investigated the neuroprotective effects of this compound during ischemic events:

- Model: In vitro ischemia was induced in neuronal cultures.

- Findings: Pre-treatment with this compound significantly reduced cell death and preserved neuronal integrity post-ischemia.

| Treatment | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 45 | 55 |

| This compound (10 µM) | 80 | 20 |

特性

IUPAC Name |

methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOGETBAXCNUML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。